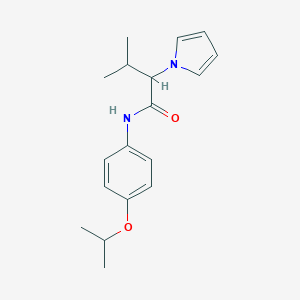![molecular formula C19H22N4O2 B268679 N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea, also known as MPUC, is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of urea and has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is not fully understood, but it is believed to act as a serotonin receptor antagonist. This means that it blocks the binding of serotonin to its receptors, which can have various effects on the body.
Biochemical and Physiological Effects:
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of serotonin receptors, and the induction of apoptosis. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea in lab experiments is its ability to selectively target serotonin receptors, which can provide insights into the role of these receptors in various physiological processes. However, one limitation of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea, including the development of new drugs based on its structure, the study of its effects on other physiological processes, and the investigation of its potential as a therapeutic agent in various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea and its potential side effects.
Méthodes De Synthèse
The synthesis of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea involves the reaction of 4-methylpiperazine with phenyl isocyanate to form N-(4-methylpiperazin-1-yl)phenyl isocyanate. This intermediate is then reacted with phenylurea to form N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea.
Applications De Recherche Scientifique
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used to study the role of serotonin receptors in the brain. In drug discovery, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used as a lead compound for the development of new drugs.
Propriétés
Nom du produit |
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea |
|---|---|
Formule moléculaire |
C19H22N4O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[3-(4-methylpiperazine-1-carbonyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H22N4O2/c1-22-10-12-23(13-11-22)18(24)15-6-5-9-17(14-15)21-19(25)20-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H2,20,21,25) |
Clé InChI |
TWYPSTQIUMEOHP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
